molecular formula C17H21N3O2S B13092151 tert-Butyl 5-(2-(methylamino)thiazol-4-yl)isoindoline-1-carboxylate

tert-Butyl 5-(2-(methylamino)thiazol-4-yl)isoindoline-1-carboxylate

Cat. No.: B13092151
M. Wt: 331.4 g/mol
InChI Key: XLZNQDUMYLXEIL-UHFFFAOYSA-N
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Description

tert-Butyl 5-(2-(methylamino)thiazol-4-yl)isoindoline-1-carboxylate is a heterocyclic compound that features a thiazole ring and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(2-(methylamino)thiazol-4-yl)isoindoline-1-carboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(2-(methylamino)thiazol-4-yl)isoindoline-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(2-(methylamino)thiazol-4-yl)isoindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The isoindoline moiety may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 5-(2-(methylamino)thiazol-4-yl)isoindoline-1-carboxylate is unique due to its combination of a thiazole ring and an isoindoline moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

tert-butyl 5-[2-(methylamino)-1,3-thiazol-4-yl]-2,3-dihydro-1H-isoindole-1-carboxylate

InChI

InChI=1S/C17H21N3O2S/c1-17(2,3)22-15(21)14-12-6-5-10(7-11(12)8-19-14)13-9-23-16(18-4)20-13/h5-7,9,14,19H,8H2,1-4H3,(H,18,20)

InChI Key

XLZNQDUMYLXEIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1C2=C(CN1)C=C(C=C2)C3=CSC(=N3)NC

Origin of Product

United States

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